1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine
Overview
Description
1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydropyran ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine typically involves multiple steps. One common route starts with the preparation of the intermediate 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl chloride, which is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially affecting neurological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl chloride: An intermediate in the synthesis of the target compound.
4-methylpiperazine: A simpler analog that lacks the methoxyphenyl and tetrahydropyran groups.
1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperazine ring.
Uniqueness
1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine is unique due to its combination of a methoxyphenyl group, a tetrahydropyran ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)oxan-4-yl]-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-19-9-11-20(12-10-19)17(21)18(7-13-23-14-8-18)15-3-5-16(22-2)6-4-15/h3-6H,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVQTFFSGHIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135741 | |
Record name | (4-Methyl-1-piperazinyl)[tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869225-40-1 | |
Record name | (4-Methyl-1-piperazinyl)[tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869225-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methyl-1-piperazinyl)[tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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